Product packaging for 1-(3-Isocyanopropoxy)butane(Cat. No.:CAS No. 602262-06-6)

1-(3-Isocyanopropoxy)butane

Cat. No.: B7881309
CAS No.: 602262-06-6
M. Wt: 141.21 g/mol
InChI Key: WITMFOURWMAKTG-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Isocyanide Synthesis Methodologies

The journey of isocyanide chemistry began in the mid-19th century and has since undergone significant evolution, moving from challenging curiosities to readily accessible synthetic tools. The initial discovery was made in 1859 by Lieke, who first prepared allyl isocyanide through the reaction of allyl iodide with silver cyanide. chemicalbook.compcc.eu This early method, relying on the reaction of alkyl halides with silver cyanide, remained of historical interest but was not broadly practical. rug.nlnih.gov

The classical era of isocyanide synthesis was established in the 1860s by Gautier and, most notably, by August Wilhelm von Hofmann. chemicalbook.com The Hofmann isocyanide synthesis, or carbylamine reaction, involves the reaction of a primary amine with chloroform (B151607) and a strong base to produce the isocyanide. rug.nl For a century, however, isocyanides remained relatively obscure due to the limited availability of starting materials and their notoriously unpleasant odors. chemicalbook.comrug.nl

A paradigm shift occurred in 1958 when Ivar Ugi introduced a general and reliable method for isocyanide synthesis: the dehydration of N-formamides. docbrown.infopcc.eu This two-step procedure, involving the formylation of a primary amine followed by dehydration (often using phosphoryl chloride), made a wide array of isocyanides accessible for the first time and catalyzed the discovery of their vast synthetic potential, particularly in multicomponent reactions. docbrown.infochemicalbook.com Further refinements have continued into the 21st century, with recent innovations focusing on protocols that avoid laborious aqueous workups, thereby increasing speed, efficiency, and the scope of accessible isocyanides with diverse functional groups. docbrown.info

Table 1: Evolution of Key Isocyanide Synthesis Methods

Date Method Proponent(s) Description Key Reference(s)
1859 Silver Cyanide Route Lieke Reaction of an alkyl halide (allyl iodide) with silver cyanide. chemicalbook.com, pcc.eu
1867 Carbylamine Reaction A. W. von Hofmann Reaction of a primary amine with chloroform and a strong base. chemicalbook.com, rug.nl
1958 Dehydration of Formamides Ivar Ugi A two-step process involving formylation of a primary amine followed by dehydration. docbrown.info, pcc.eu

Structural Diversity of Alkyl Isocyanides and the Significance of Ether Linkages in Molecular Design

The development of robust synthetic methods has unveiled a vast structural diversity among alkyl isocyanides. Chemists can now prepare a wide array of isocyanides, including cyclic, acyclic, sterically bulky, and chiral variants. docbrown.info Crucially, the tolerance of modern synthetic routes allows for the incorporation of numerous functional groups, such as esters, hydroxyls, boronic esters, and ether linkages, directly into the isocyanide structure. docbrown.info This functional group diversity is paramount, as it allows for the rational design of molecules with tailored properties.

The ether linkage in compounds like 1-(3-isocyanopropoxy)butane is of particular significance. Its presence imparts several key characteristics:

Chemical Stability and Reactivity: Ethers are generally chemically robust, allowing them to be carried through various reaction sequences without decomposition. The oxygen's lone pairs can also act as a directing group in certain metal-catalyzed reactions, influencing the stereochemical or regiochemical outcome of a transformation. wikipedia.org

Applications in Molecular Design: The ether linkage can serve as a flexible spacer in more complex molecules, separating the reactive isocyanide head from another part of the molecular scaffold. This has been exploited in the design of specialized molecules, such as ether-substituted isocyanide complexes of Technetium-99m, which have been investigated as cardiac imaging agents, demonstrating properties superior to their non-ether-containing counterparts.

The synthesis of this compound itself has been reported as part of efforts to create libraries of functionally diverse isocyanides for use in multicomponent reactions.

Table 2: Synthesis and Properties of this compound

Property Value Reference(s)
IUPAC Name This compound cymitquimica.com
Synonyms 3-Butoxypropyl isocyanide; Butane, 1-(3-isocyanopropoxy)- cymitquimica.com
Molecular Formula C₈H₁₅NO cymitquimica.com
Synthesis Method Dehydration of N-(3-butoxypropyl)formamide
Reported Yield 85-87%

| ¹H NMR (500 MHz, CDCl₃) | δ 3.51–3.43 (m, 4H), 3.38 (t, J = 6.6 Hz, 2H), 1.90–1.82 (m, 2H), 1.53–1.45 (m, 2H), 1.40–1.31 (m, 2H), 0.86 (t, J = 7.4 Hz, 3H) | |

Overview of Current Research Trajectories in Isocyanide Chemistry

Contemporary research in isocyanide chemistry is vibrant and expanding in multiple directions, driven by the unique reactivity of the isocyanide group. Several key trajectories define the current landscape:

Multicomponent Reactions (MCRs): Isocyanides are the cornerstone of many powerful MCRs, most notably the Ugi and Passerini reactions. These reactions allow for the one-pot synthesis of complex, drug-like molecules from three or four simple starting materials with high atom economy and efficiency. A significant area of research involves developing new MCRs, expanding the scope of existing ones, and applying them to the generation of large chemical libraries for drug discovery and materials science. reddit.com

Transition-Metal Catalysis: The ability of isocyanides to act as ligands and undergo insertion reactions has made them valuable partners in transition-metal catalysis. chemsrc.com Recent advances have focused on palladium, nickel, and copper-catalyzed reactions where the isocyanide is inserted into a metal-carbon or metal-heteroatom bond. chemsrc.com This strategy has been used to synthesize a variety of important structures, including functionalized amides, ketones, and nitrogen-containing heterocycles.

Advanced Applications and New Reactivity: Researchers are continually exploring novel reactivity and applications. This includes the development of photocatalytic reactions involving isocyanides, their use as cyanating agents, and the study of highly reactive metalated isocyanides as potent nucleophiles for heterocycle synthesis. Furthermore, a major push involves the synthesis of previously inaccessible or unstable isocyanides to expand the available chemical space for new discoveries. docbrown.info The ultimate goal of these research avenues is the efficient construction of complex and functional molecules, ranging from pharmaceuticals to advanced materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO B7881309 1-(3-Isocyanopropoxy)butane CAS No. 602262-06-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-isocyanopropoxy)butane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-3-4-7-10-8-5-6-9-2/h3-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITMFOURWMAKTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCC[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408504
Record name 1-(3-isocyanopropoxy)butane
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Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

602262-06-6
Record name 1-(3-Isocyanopropoxy)butane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=602262-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-isocyanopropoxy)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 3 Isocyanopropoxy Butane

Established Reaction Pathways for the Isocyanide Moiety Formation

The most prevalent and reliable method for the synthesis of isocyanides is the dehydration of N-substituted formamides. nih.govrsc.orgresearchgate.net This two-step process typically begins with the formylation of a primary amine, in this case, 3-butoxypropan-1-amine, to yield the corresponding formamide (B127407), N-(3-butoxypropyl)formamide. The subsequent and critical step is the dehydration of this formamide intermediate to generate the target isocyanide.

The generally accepted mechanism for this dehydration involves the activation of the formamide's carbonyl oxygen by a dehydrating agent. rsc.orgrsc.org This is followed by a base-mediated elimination process that results in the formation of the isocyanide C≡N triple bond. A variety of dehydrating agents have been employed for this transformation, most notably phosphorus oxychloride (POCl₃) and p-toluenesulfonyl chloride (p-TsCl), typically in the presence of a tertiary amine base. nih.govrsc.orgstackexchange.com

The dehydration of N-(3-butoxypropyl)formamide to produce 1-(3-Isocyanopropoxy)butane can be effectively achieved using several reagent systems. A classic and widely used method employs phosphorus oxychloride (POCl₃) in combination with a base like triethylamine (B128534) (TEA) or pyridine (B92270). nih.govresearchgate.net The reaction is typically conducted in an inert solvent such as dichloromethane (B109758) (DCM) at reduced temperatures to control its exothermic nature. rsc.org

An alternative and often preferred method, particularly from a green chemistry perspective, utilizes p-toluenesulfonyl chloride (p-TsCl) as the dehydrating agent with pyridine or another amine base. rsc.orgrsc.org This system is considered less toxic and can offer a more straightforward reaction protocol and work-up. rsc.org Recent advancements have also demonstrated highly efficient, solvent-free protocols where triethylamine serves as both the base and the reaction medium, leading to high yields and purity in a very short reaction time. nih.govresearchgate.net

The general procedure involves dissolving the N-(3-butoxypropyl)formamide and the base in a suitable solvent, followed by the controlled addition of the dehydrating agent while maintaining a low temperature, often around 0 °C. nih.govrsc.org After the reaction is complete, a work-up procedure involving an aqueous wash is performed to remove byproducts and isolate the crude isocyanide, which is then purified, typically by distillation or chromatography.

The synthesis of aliphatic isocyanides, including those with ether functionalities, has been the subject of optimization studies to improve yields, reduce reaction times, and enhance sustainability. rsc.orgresearchgate.net The choice of dehydrating agent, base, solvent, and temperature are all critical parameters.

For non-sterically demanding aliphatic formamides, similar to the precursor for this compound, p-TsCl has been shown to provide higher yields (up to 98%) compared to traditional POCl₃ systems. rsc.orgresearchgate.netrsc.org The combination of p-TsCl with pyridine in dichloromethane has been optimized for full conversion, typically within two hours at room temperature. rsc.org Furthermore, sustainable solvents like dimethyl carbonate (DMC) have been successfully employed as alternatives to halogenated solvents like DCM. rsc.orgrsc.org

A highly efficient protocol using POCl₃ has been developed that utilizes triethylamine as a solvent at 0 °C, affording the corresponding isocyanides in nearly quantitative yields in less than five minutes. nih.gov This method's advantages include speed, mild conditions, and minimal waste. nih.gov

Below is a table summarizing typical reaction conditions and yields for the dehydration of analogous aliphatic formamides, which can inform the optimization for this compound synthesis.

Dehydrating AgentBaseSolventTemperatureTimeTypical YieldReference
POCl₃TriethylamineTriethylamine0 °C< 5 min>95% nih.gov
p-TsClPyridineDichloromethane (DCM)Room Temp.~2 hoursup to 98% rsc.org
p-TsClPyridineDimethyl Carbonate (DMC)Room Temp.Overnight~89% rsc.orgrsc.org
POCl₃Diisopropylethylamine (DIPA)Dichloromethane (DCM)0 °C to Room Temp.-Moderate rsc.org

Scalability Considerations and Process Intensification in the Synthesis of this compound

The scalability of isocyanide synthesis presents challenges, primarily due to the strong, unpleasant odor and potential toxicity of many isocyanides. rsc.org These factors necessitate careful handling and containment, especially in large-scale industrial production.

To address these issues, process intensification using continuous flow technology has emerged as a powerful tool for isocyanide synthesis. rsc.org A flow chemistry setup for the synthesis of this compound would involve continuously pumping streams of the N-(3-butoxypropyl)formamide precursor, the dehydrating agent, and the base into a reactor coil. The reaction occurs within the coil, and the resulting stream can be directed immediately into an in-line purification system, such as a packed silica (B1680970) gel column. rsc.org This approach minimizes operator exposure to the volatile and odorous product, enhances safety, and allows for precise control over reaction parameters, often leading to improved yields and purity. rsc.org

From a green chemistry standpoint, the environmental impact of the synthesis is a critical scalability factor. The "E-factor," which measures the mass ratio of waste to the desired product, is a key metric. Studies comparing different dehydration reagents have shown that using p-TsCl can result in a significantly lower E-factor (down to 6.45) compared to syntheses employing POCl₃. rsc.orgrsc.org This reduction in waste, coupled with the use of greener solvents, makes the p-TsCl route more sustainable and attractive for large-scale production. rsc.orgrsc.org Therefore, a scalable and sustainable process for this compound would likely involve the p-TsCl dehydration method, potentially integrated into a continuous flow system.

Reaction Mechanisms and Kinetic Studies of 1 3 Isocyanopropoxy Butane Transformations

Fundamental Mechanistic Pathways of Isocyanide Reactivity

The reactivity of the isocyanide group in 1-(3-Isocyanopropoxy)butane is prominently showcased in multicomponent reactions (MCRs), such as the Passerini and Ugi reactions. These reactions are powerful tools for the synthesis of complex molecules in a single step.

The Passerini three-component reaction (P-3CR) involves the reaction of an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. The mechanism of the Passerini reaction is believed to proceed through a concerted pathway in non-polar solvents, where a hydrogen-bonded complex of the carbonyl compound and the carboxylic acid reacts with the isocyanide. nih.govorganic-chemistry.orgchemistnotes.com In polar solvents, an ionic mechanism is more likely, involving the formation of a nitrilium ion intermediate. chemistnotes.comwikipedia.org

The Ugi four-component reaction (U-4CR) is a more versatile MCR that combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. The reaction is typically exothermic and proceeds rapidly upon the addition of the isocyanide. wikipedia.org The currently accepted mechanism for the Ugi reaction involves the initial formation of an imine from the aldehyde and amine. This is followed by the nucleophilic attack of the isocyanide on the protonated imine (iminium ion) to form a nitrilium ion intermediate. Subsequent attack by the carboxylate anion and an intramolecular acyl transfer (Mumm rearrangement) leads to the final product. wikipedia.orgnih.govorganic-chemistry.org Notably, the Mumm rearrangement is a highly exothermic and irreversible step that drives the entire reaction sequence to completion. nih.govacs.org

Another important class of reactions for isocyanides is cycloaddition reactions . For instance, isocyanides can undergo [4+1] cycloaddition with tetrazines, a reaction that has found applications in bioorthogonal chemistry. nih.gov The mechanism involves the initial formation of an unstable cycloadduct, which then undergoes cycloreversion with the loss of dinitrogen to form a stable pyrazole (B372694) derivative.

Investigation of Stereochemical Control in Reactions Involving the Isocyanide Group of this compound

A key feature of many reactions involving the isocyanide group of this compound, particularly the Passerini and Ugi reactions, is the formation of a new stereocenter at the α-carbon (the carbon atom of the isocyanide that becomes incorporated into the product backbone). In the absence of any chiral influence, these reactions typically yield a racemic mixture of enantiomers.

Achieving stereochemical control in these reactions is a significant area of research. One common strategy is the use of a chiral component in the reaction mixture. This can be a chiral amine, carboxylic acid, or a chiral auxiliary attached to one of the reactants. The chiral entity influences the spatial arrangement of the transition state, favoring the formation of one diastereomer over the other. For instance, in the Ugi reaction, the use of a chiral amine can lead to high diastereoselectivity.

Furthermore, the development of catalytic asymmetric versions of these reactions is a major focus. Chiral catalysts, such as chiral phosphoric acids, have been shown to induce enantioselectivity in the Ugi reaction. nih.govthieme-connect.comnih.govamerigoscientific.com The catalyst can activate the iminium ion in a chiral environment, leading to a preferential attack of the isocyanide from one face of the molecule.

The butoxypropoxy substituent of this compound is achiral and flexible, and therefore is not expected to exert significant stereocontrol on its own. However, its steric bulk could potentially influence the diastereoselectivity in reactions where other chiral centers are present.

Analysis of Reaction Kinetics and Thermodynamics Governing Isocyanide Reactions

The rates and outcomes of reactions involving this compound are governed by their kinetic and thermodynamic parameters. The Passerini reaction, for instance, is reported to be a third-order reaction, being first order in each of the three components (isocyanide, carbonyl compound, and carboxylic acid). wikipedia.orgbaranlab.org The reaction is generally faster in aprotic solvents, which supports a less polar, concerted transition state. organic-chemistry.org

The following table presents representative calculated thermodynamic data for the key steps in a model Ugi reaction. While this data is not specific to this compound, it provides a general understanding of the energy changes involved.

Reaction Step Reactants Products ΔG (kcal/mol) in Toluene ΔG (kcal/mol) in Methanol
Imine Formation Aldehyde + Amine Imine + Water - -
Nitrilium Ion Formation Imine + Isocyanide + Acid Nitrilium Ion + Conjugate Base - -
Imidate Formation Nitrilium Ion + Carboxylate Imidate -31.9 -33.6
Mumm Rearrangement Imidate Bis-amide Highly Exothermic Highly Exothermic

This is an interactive data table. The values are based on computational studies of a model Ugi reaction and are intended for illustrative purposes.

The kinetics of isocyanide reactions can also be influenced by the steric and electronic properties of the substituents on the isocyanide. The n-butoxypropyl group in this compound is an electron-donating alkyl group, which may slightly increase the nucleophilicity of the isocyanide carbon compared to aryl isocyanides with electron-withdrawing groups. However, its steric bulk is not expected to be a major impediment to most reactions.

Reactivity Profiles and Transformational Chemistry of 1 3 Isocyanopropoxy Butane

Multicomponent Reaction Pathways Involving the Isocyanide Group

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. Isocyanides are particularly well-suited for MCRs due to the unique reactivity of the isocyano group.

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. beilstein-journals.orgwikipedia.org This reaction is known for its high atom economy and the ability to generate a diverse range of products. beilstein-journals.org The ether functionality in 1-(3-isocyanopropoxy)butane is expected to be well-tolerated under the typically mild conditions of the Passerini reaction.

The general mechanism involves the formation of an intermediate from the carbonyl compound and the carboxylic acid, which is then attacked by the nucleophilic isocyanide carbon. A subsequent rearrangement yields the final product. For this compound, this would result in the incorporation of the 1-(3-butoxypropyl)amino group into the final α-acyloxy amide structure.

Below is a table of hypothetical Passerini reactions involving this compound with various carbonyl and carboxylic acid partners.

Carbonyl CompoundCarboxylic AcidExpected Product
BenzaldehydeAcetic Acid2-acetoxy-N-(3-butoxypropyl)-2-phenylacetamide
AcetoneBenzoic Acid2-(benzoyloxy)-N-(3-butoxypropyl)-2-methylpropanamide
CyclohexanonePropionic Acid1-(propionyloxy)-N-(3-butoxypropyl)cyclohexane-1-carboxamide

An interesting variation of the Passerini reaction involves the use of alcohols as the nucleophilic component in the presence of a Lewis acid catalyst, leading to the formation of α-alkoxy amides. rsc.org

The Ugi reaction is a four-component reaction between a carbonyl compound, an amine, a carboxylic acid, and an isocyanide, yielding a bis-amide. wikipedia.orgorganic-chemistry.org This reaction is highly valued for its ability to rapidly generate molecular complexity and is a cornerstone of combinatorial chemistry. wikipedia.org The mechanism typically begins with the formation of an imine from the amine and carbonyl compound, which then reacts with the isocyanide and the carboxylic acid in a concerted or stepwise fashion. wikipedia.org

In the context of this compound, its participation in an Ugi reaction would lead to the formation of a bis-amide where the 3-butoxypropyl group is attached to one of the amide nitrogens. The ether linkage is not expected to interfere with the reaction.

The following table illustrates potential Ugi reactions with this compound.

Carbonyl CompoundAmineCarboxylic AcidExpected Product
FormaldehydeAnilineAcetic Acid2-acetamido-N-(3-butoxypropyl)-N-phenylacetamide
IsobutyraldehydeBenzylamineBenzoic AcidN-benzyl-2-(benzamido)-N-(3-butoxypropyl)-3-methylbutanamide
AcetophenoneMethylamineFormic AcidN-(3-butoxypropyl)-2-(formamido)-N-methyl-2-phenylpropanamide

Cycloaddition Chemistry of the Isocyanide Group

Cycloaddition reactions are a class of pericyclic reactions that form a cyclic product. The isocyanide group can participate in various cycloaddition modes, acting as a one-carbon component.

In [4+1] cycloaddition reactions, the isocyanide acts as a "carbene equivalent," providing a single carbon atom to a four-atom π-system to form a five-membered ring. semanticscholar.orgrsc.org This methodology is a powerful tool for the synthesis of a wide variety of heterocycles. semanticscholar.org The reaction of this compound with various 1,3-dienes, α,β-unsaturated imines, or other conjugated systems would be expected to yield substituted five-membered heterocycles.

The table below provides hypothetical examples of [4+1] cycloaddition reactions involving this compound.

4-Atom ComponentExpected Heterocyclic Product
1,3-Butadiene1-(3-butoxypropyl)-2,5-dihydro-1H-pyrrole
Acrolein1-(3-butoxypropyl)-2,5-dihydro-1H-pyrrole-2-carbaldehyde
N-Benzylidene-aniline1-(3-butoxypropyl)-2,3-diphenyl-2,3-dihydro-1H-imidazole

Beyond [4+1] cycloadditions, isocyanides can also participate in other cycloaddition pathways, such as [3+2] cycloadditions with 1,3-dipoles. In these reactions, the isocyanide can act as the dipolarophile. The specific outcome and mechanism of these reactions can be influenced by the nature of the reactants and the reaction conditions. For instance, the reaction of an isocyanide with an azide (B81097) could potentially lead to the formation of a tetrazole ring. The electronic nature of the 3-butoxypropyl group is unlikely to significantly alter the fundamental cycloaddition reactivity of the isocyanide moiety.

Isocyanide Insertion Reactions and Their Synthetic Utility

Transition metal-catalyzed insertion of isocyanides into single bonds is a valuable method for forming new carbon-carbon and carbon-heteroatom bonds. rsc.orgsioc-journal.cn In these reactions, the isocyanide carbon atom inserts into a metal-carbon or metal-heteroatom bond, followed by further transformations to yield the final product. rsc.orgsioc-journal.cnvu.nl

The this compound molecule is expected to readily undergo such insertion reactions in the presence of a suitable transition metal catalyst (e.g., palladium, nickel, copper). The ether functionality should be stable under these conditions. This type of reaction can be used to synthesize a variety of compounds, including imines, amides, and various heterocyclic structures.

The following table illustrates hypothetical isocyanide insertion reactions with this compound.

SubstrateCatalystExpected Product
IodobenzenePalladium(0)N-(3-butoxypropyl)benzenecarboximidoyl iodide
Phenylboronic acidRhodium(I)N-(3-butoxypropyl)benzaldehyde imine
BenzylamineCopper(I)N-benzyl-N'-(3-butoxypropyl)formimidamide

Polymerization and Oligomerization Behavior of Ether-Substituted Isocyanides

The isocyanide functionality is known for its unique ability to undergo polymerization, leading to the formation of polyisocyanides, which are rigid, helical polymers also known as poly(iminomethylenes). The polymerization of isocyanides typically proceeds via a chain-growth mechanism involving the sequential insertion of isocyanide monomers into a propagating metal-carbon bond. nih.gov This process is often initiated by transition metal complexes. nih.gov The resulting polymers possess a backbone of repeating imine units (-C=N-R), with the R-group as a pendant substituent. nih.gov

For ether-substituted isocyanides such as this compound, the ether moiety would constitute the pendant side chain of the polymer. The presence of the flexible butoxypropoxy group is expected to influence the physical properties of the resulting polymer, such as its solubility in organic solvents and its thermal characteristics. The general mechanism for such a polymerization is a multi-step process that can be initiated by an external nucleophile attacking a coordinated isonitrile ligand, which generates the first propagating iminoacyl species. researchgate.net

Various catalytic systems have been developed for isocyanide polymerization. While early systems often relied on precious metals like palladium and rhodium, recent research has expanded to include more abundant base metals and rare-earth metal catalysts. nih.gove3s-conferences.org

Catalyst SystemMonomer TypeKey Findings
N-heterocyclic carbene-ligated scandium trialkyl complexAryl isocyanidesHigh catalytic activity, capable of converting 100 equivalents of monomer in a short time. e3s-conferences.org
Palladium(II) and Nickel(II) complexesVarious isocyanidesEffective for controlled polymerization, leading to polymers with defined helical structures.
Aluminyl anionsAromatic and Aliphatic isocyanidesPromotes reductive C-C coupling, leading to controlled oligomerization. nih.gov

Beyond high molecular weight polymers, isocyanides can also undergo controlled oligomerization to form dimers, trimers, and other short-chain homologues. This is often achieved through reductive coupling processes. nih.gov For instance, the reaction of isocyanides with potent reducing agents like aluminyl anions can result in the selective formation of C2 or C3 homologated products. researchgate.net In the context of this compound, this could lead to the formation of dimers and trimers with linked imine functionalities.

Reaction TypeReagentPotential Products from this compound
DimerizationAluminyl AnionN,N'-(1,2-bis(3-butoxypropylidene))diamine
TrimerizationAluminyl AnionC3-homologated oligomer with three repeating units

Transition Metal-Catalyzed Transformations Involving this compound

The isocyanide group in this compound is a versatile functional group for transition metal-catalyzed transformations. Isocyanides are excellent ligands, acting as strong σ-donors and moderate π-acceptors, which allows them to form stable complexes with a variety of transition metals in different oxidation states. acs.org This coordination is the cornerstone of their reactivity in catalytic cycles.

Transition metal-catalyzed reactions involving isocyanides are diverse and include cross-coupling, cyclization, and C-H functionalization. mdpi.comnih.gov Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Stille, and Hiyama couplings, are fundamental transformations in organic synthesis where isocyanides can potentially participate as ligands or substrates. mdpi.com

A key reaction of isocyanides is their insertion into metal-carbon, metal-nitrogen, or metal-hydride bonds. This elementary step is fundamental to polymerization but also enables the construction of more complex organic molecules. For this compound, its insertion into a metal-alkyl bond would form a metal-iminoacyl species, a key intermediate that can undergo further reactions.

Mechanistic studies suggest that many of these transformations proceed through radical intermediates or via organometallic species that undergo oxidative addition, migratory insertion, and reductive elimination steps. organic-chemistry.org

Reductive and Oxidative Conversions of the Isocyanide Functionality

The isocyanide group of this compound can be chemically transformed through both reduction and oxidation, providing pathways to other important functional groups.

Reductive Conversions

The reduction of the isocyanide functionality typically yields a secondary amine. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with H₂ gas and a metal catalyst like palladium. quora.com The reaction proceeds by the addition of hydride or hydrogen across the isocyano group, ultimately forming a methylamino group. For this compound, reduction would convert the isocyanide into the corresponding N-methyl secondary amine.

ReactionReagent / CatalystProduct from this compound
Reduction to Secondary Amine Lithium Aluminum Hydride (LiAlH₄)N-(3-butoxypropyl)-N-methylamine
Catalytic Hydrogenation H₂ / Palladium (Pd)N-(3-butoxypropyl)-N-methylamine

Oxidative Conversions

The oxidation of the isocyanide group can lead to several products depending on the reaction conditions and the oxidant used. A common transformation is the conversion of an isocyanide to an isocyanate (-N=C=O). acs.org This can be accomplished using oxidizing agents like dimethyl sulfoxide (B87167) (DMSO), sometimes catalyzed by an acid anhydride. acs.org

In the presence of water and an oxidizing agent such as mercury(II) chloride, the isocyano group can be hydrolyzed to a primary amine (-NH₂). nih.gov This reaction is believed to proceed through an isocyanate intermediate which is then hydrolyzed. nih.gov If other nucleophiles, such as alcohols, are present, carbamates may be formed as byproducts. nih.gov

ReactionReagent / ConditionsProduct from this compound
Oxidation to Isocyanate Dimethyl Sulfoxide (DMSO)1-(3-Isocyanatopropoxy)butane
Oxidative Hydrolysis to Amine HgCl₂ / H₂O3-Butoxypropan-1-amine
Oxidative Coupling to Urea O₂, Amine (R-NH₂)N-(3-butoxypropyl)-N'-R-urea

Spectroscopic and Computational Elucidation of 1 3 Isocyanopropoxy Butane

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the unambiguous structural elucidation of organic molecules like 1-(3-Isocyanopropoxy)butane. Techniques such as ¹H and ¹³C NMR, along with two-dimensional methods like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would provide a detailed map of the molecule's connectivity.

In the ¹H NMR spectrum, specific proton environments are expected to yield distinct signals. The protons of the butyl chain would exhibit characteristic multiplets, while the propyl chain protons adjacent to the oxygen and isocyano groups would show unique chemical shifts. Similarly, the ¹³C NMR spectrum would display a unique signal for each carbon atom in the molecule, with the isocyanide carbon appearing in a characteristic downfield region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Atom Predicted Chemical Shift (ppm) Multiplicity
H on C adjacent to -NC 3.5 - 3.7 Triplet
H on central C of propyl 1.8 - 2.0 Multiplet
H on C adjacent to O (propyl) 3.6 - 3.8 Triplet
H on C adjacent to O (butyl) 3.4 - 3.6 Triplet
H on internal CH₂ of butyl 1.4 - 1.7 Multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Atom Predicted Chemical Shift (ppm)
Isocyanide Carbon (-NC) 155 - 165
Carbon adjacent to -NC 40 - 45
Central Carbon of propyl 28 - 32
Carbon adjacent to O (propyl) 68 - 72
Carbon adjacent to O (butyl) 65 - 70
Internal Carbons of butyl 18 - 35

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₈H₁₅NO, the expected exact mass can be calculated. HRMS analysis would aim to detect the molecular ion [M]⁺ or a common adduct such as [M+H]⁺ or [M+Na]⁺. The measured mass-to-charge ratio (m/z) would then be compared to the calculated theoretical mass. A match within a narrow tolerance (typically < 5 ppm) provides strong evidence for the proposed molecular formula.

Table 3: Theoretical Exact Mass for this compound

Molecular Formula Ion Calculated Exact Mass
C₈H₁₅NO [M]⁺ 141.1154
C₈H₁₅NO [M+H]⁺ 142.1232

Infrared and Raman Spectroscopic Analysis of the Characteristic Isocyanide Vibrational Mode

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule. The isocyanide (-N≡C) group exhibits a very characteristic and strong stretching vibration. In the IR spectrum, this band typically appears in the region of 2150-2100 cm⁻¹. This absorption is often sharp and intense, making it a reliable diagnostic peak for the presence of an isocyanide.

Raman spectroscopy provides complementary information. The isocyanide stretch is also Raman active and appears in the same spectral region. The intensity of the Raman band can provide additional structural information. For instance, conjugation or the electronic environment around the isocyanide group can influence the frequency and intensity of this vibrational mode.

Table 4: Characteristic Vibrational Frequencies for the Isocyanide Group

Spectroscopic Technique Vibrational Mode Typical Frequency Range (cm⁻¹) Intensity
Infrared (IR) -N≡C Stretch 2150 - 2100 Strong, Sharp

Computational Chemistry Approaches to Molecular Structure, Electronic Properties, and Reactivity Predictions

Computational chemistry offers a powerful avenue to complement experimental data and provide deeper insights into the properties of this compound. Using methods such as Density Functional Theory (DFT), it is possible to calculate the optimized molecular geometry, predict vibrational frequencies, and analyze the electronic structure.

Calculations can predict bond lengths, bond angles, and dihedral angles, offering a three-dimensional model of the molecule's most stable conformation. Furthermore, the calculated IR and Raman spectra can be compared with experimental data to aid in the assignment of vibrational modes. Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can provide valuable information about the molecule's reactivity, identifying potential sites for nucleophilic or electrophilic attack.

Spectroscopic Probes for In Situ Reaction Monitoring

The distinct spectroscopic signatures of the isocyanide functional group make it an excellent probe for monitoring chemical reactions in real-time. In particular, in situ IR spectroscopy can be employed to follow the consumption of the isocyanide starting material and the formation of new products. The strong and characteristic -N≡C stretching band around 2150-2100 cm⁻¹ provides a clear spectral window to track the progress of a reaction. researchgate.net

For example, in reactions where the isocyanide group is transformed, such as in multicomponent reactions or cycloadditions, the disappearance of the isocyanide peak can be quantitatively correlated with the reaction conversion. Similarly, the appearance of new vibrational bands corresponding to the products can be monitored simultaneously. This allows for detailed kinetic studies and optimization of reaction conditions. Raman spectroscopy can also be utilized for in situ monitoring, particularly in aqueous or highly absorbing media where IR spectroscopy may be challenging. nih.govresearchgate.net

Derivative Synthesis and Functionalization Strategies Based on 1 3 Isocyanopropoxy Butane

Synthesis of Analogues with Modified Alkyl Chains and Ether Linkages

The synthesis of analogues of 1-(3-isocyanopropoxy)butane with varied alkyl chain lengths and ether functionalities allows for a systematic investigation of structure-activity relationships. Standard organic synthesis methodologies can be readily adapted to achieve these modifications.

A primary route to analogues with different alkyl chains is through the Williamson ether synthesis. This method involves the reaction of a sodium alkoxide with an alkyl halide. For the synthesis of this compound analogues, this can be approached in two ways: by varying the butoxy component or the isocyanopropoxy component. For instance, reacting 3-isocyanopropan-1-ol with a range of sodium alkoxides derived from different primary alcohols (e.g., ethanol, hexanol) would yield analogues with varying lengths of the alkyl chain attached to the ether oxygen. Conversely, reacting sodium butoxide with a variety of ω-isocyanoalkyl halides would allow for modification of the isocyanide-bearing chain.

The synthesis of the required ω-isocyanoalkyl halide precursors can be achieved from the corresponding ω-aminoalkanols. This typically involves a two-step process: formylation of the amino group to the corresponding formamide (B127407), followed by dehydration to the isocyanide. The terminal hydroxyl group can then be converted to a suitable leaving group, such as a bromide or iodide, to facilitate the Williamson ether synthesis.

Precursor 1 (Alkoxide)Precursor 2 (Isocyanoalkyl Halide)Resulting Analogue
Sodium ethoxide1-bromo-3-isocyanopropane1-(3-Isocyanopropoxy)ethane
Sodium hexoxide1-bromo-3-isocyanopropane1-(3-Isocyanopropoxy)hexane
Sodium butoxide1-bromo-4-isocyanobutane1-(4-Isocyanobutoxy)butane
Sodium butoxide1-bromo-5-isocyanopentane1-(5-Isocyanopentoxy)butane

Modification of the ether linkage itself to, for example, a thioether, can be accomplished by employing a thiol instead of an alcohol in a variation of the Williamson synthesis.

Derivatization at the Ether Linkage and Isocyanide Terminus for Enhanced Functionality

Both the ether linkage and the isocyanide terminus of this compound are amenable to chemical modification, providing avenues for the introduction of new functional groups and for the construction of more complex molecular architectures.

While the ether linkage in an aliphatic compound like this compound is generally stable, derivatization can be achieved under specific conditions. For instance, radical C-H functionalization in the presence of a suitable photocatalyst could introduce substituents at the α-position to the ether oxygen. researchgate.netrsc.org However, the high reactivity of the isocyanide group would likely necessitate its protection or its introduction after the ether modification.

The isocyanide terminus, on the other hand, is a highly versatile functional group for derivatization. Isocyanides are known to participate in a variety of reactions, most notably multicomponent reactions (MCRs) such as the Ugi and Passerini reactions. acs.orgnih.gov These reactions are particularly powerful as they allow for the rapid assembly of complex molecules from simple starting materials in a single step.

The Ugi four-component reaction (U-4CR) involves the reaction of an isocyanide, an aldehyde, a primary amine, and a carboxylic acid to form a α-acylamino carboxamide. By using this compound as the isocyanide component, a wide range of substituents can be introduced at the terminus of the molecule. The diversity of the final product is dictated by the choice of the other three components.

AldehydeAmineCarboxylic AcidResulting Ugi Product Derivative
FormaldehydeMethylamineAcetic acidN-(1-(3-butoxypropyl)carbamoyl)-N-methylacetamide
BenzaldehydeAnilineBenzoic acidN-(1-(3-butoxypropyl)carbamoyl)-N,1-diphenylbenzamide
IsobutyraldehydeCyclohexylaminePropionic acidN-(1-(3-butoxypropyl)carbamoyl)-N-cyclohexyl-2-methylpropanamide

The Passerini three-component reaction (P-3CR) is another valuable tool for the derivatization of the isocyanide group. It involves the reaction of an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to yield an α-acyloxy carboxamide.

Carbonyl CompoundCarboxylic AcidResulting Passerini Product Derivative
AcetoneAcetic acid1-(3-butoxypropyl)carbamoyl-1-methylethyl acetate
CyclohexanoneBenzoic acid1-((1-(3-butoxypropyl)carbamoyl)cyclohexyl) benzoate

Development of Bifunctional Molecules Incorporating the Isocyanide Moiety

The synthetic strategies outlined above can be leveraged to create bifunctional molecules where the this compound scaffold serves as a linker between two distinct functional moieties. Such molecules are of interest in various fields, including medicinal chemistry and materials science.

One approach to bifunctional molecules is to introduce a second functional group onto the alkyl chains of the parent molecule. For example, starting with a diol, one hydroxyl group could be converted to the isocyanide via the formamide, while the other is derivatized with a different functional group either before or after the ether formation.

A more versatile approach involves the use of bifunctional components in multicomponent reactions. For instance, in the Ugi reaction, a component containing a second functional group can be used. An amino acid, which contains both an amine and a carboxylic acid, can be employed to introduce a peptide-like linkage and a terminal carboxylic acid or a protected amino group. Similarly, an aldehyde or amine containing another reactive group (e.g., an alkyne for click chemistry, a fluorescent tag) can be incorporated.

Ugi Reaction Component 1Ugi Reaction Component 2Ugi Reaction Component 3Bifunctional MoietyResulting Bifunctional Molecule
This compoundGlycineBenzaldehydeCarboxylic acid2-(benzamido)-N-(1-(3-butoxypropyl)carbamoyl)acetic acid
This compound4-aminobenzaldehydeMethylamineAldehydeN-(1-(3-butoxypropyl)carbamoyl)-N-methyl-4-aminobenzamide

These strategies highlight the potential of this compound as a versatile building block for the synthesis of a wide range of derivatives with tailored properties and functionalities.

Emerging Research Frontiers and Future Outlook for Ether Substituted Isocyanides

Integration in Flow Chemistry and Automated Synthesis Platforms

The synthesis and use of isocyanides, often hindered by their potent odors and potential instability, are prime candidates for integration into continuous flow and automated synthesis systems. chemrxiv.orgchemrxiv.org These technologies offer enhanced safety by containing volatile compounds within a closed loop and improve reaction control, leading to higher purity and yields. chemrxiv.org

Flow Synthesis of Isocyanides: Continuous flow processes for synthesizing isocyanides typically involve the dehydration of the corresponding N-formamide precursor. A solution of the formamide (B127407) and a base (like triethylamine) is mixed with a dehydrating agent (such as phosphorus oxychloride) in a T-piece mixer before entering a heated or cooled reactor coil. researchgate.net The residence time in the reactor can be precisely controlled to optimize the conversion. Downstream processing, such as in-line purification using packed silica (B1680970) gel columns, can be integrated to remove byproducts and excess reagents, providing a stream of pure isocyanide ready for subsequent reactions. chemrxiv.orgresearchgate.net

For 1-(3-isocyanopropoxy)butane, a flow setup would enable its on-demand generation from N-(3-butoxypropyl)formamide, minimizing operator exposure and avoiding the need to store the potentially unstable isocyanide. This "generate-and-consume" strategy is a hallmark of flow chemistry's advantages. chemrxiv.org

Automated Platforms for Multicomponent Reactions: Automated synthesis platforms can leverage in-line generated isocyanides for high-throughput screening and library synthesis. nih.govyoutube.com By programming the system to vary reactants, automated platforms can rapidly execute hundreds of isocyanide-based multicomponent reactions, such as the Ugi or Passerini reactions. imperial.ac.ukmerckmillipore.com The integration of retrosynthesis software with automated synthesizers can further accelerate the discovery of novel molecules by predicting synthetic routes that are then executed by the robotic platform. synthiaonline.com Given its bifunctional nature (ether and isocyanide), this compound could be a valuable building block in such automated systems for creating libraries of complex molecules with potential applications in drug discovery and materials science.

The table below illustrates a hypothetical comparison of batch versus flow synthesis for an aliphatic isocyanide, highlighting the potential advantages applicable to this compound.

ParameterBatch SynthesisContinuous Flow Synthesis
Reaction Time Several hoursMinutes mdpi.com
Safety Open system, potential exposure to odors/toxic reagentsClosed system, enhanced containment chemrxiv.org
Scalability Difficult, requires large reactorsEasily scalable by extending run time ("scaling-out") rsc.org
Purity Control Workup can be complexIn-line purification leads to cleaner product streams researchgate.net
Process Control Difficult to control exothermsSuperior heat and mass transfer, precise temperature control chemrxiv.org

Sustainable Synthesis Methodologies and Green Chemistry Principles in Isocyanide Production

Modern synthetic chemistry places a strong emphasis on sustainability and adherence to the principles of green chemistry. acs.org The production of isocyanides, which has traditionally relied on hazardous reagents, is an area ripe for greener innovations that could be applied to the synthesis of this compound. mdpi.comrsc.org

Greener Dehydrating Agents: The classical dehydration of formamides to isocyanides often uses reagents like phosphorus oxychloride (POCl₃) or phosgene (B1210022) derivatives, which are toxic and produce significant waste. researchgate.net Research has focused on more sustainable alternatives. For instance, p-toluenesulfonyl chloride (p-TsCl) in the presence of a base like pyridine (B92270) has been shown to be an effective and less toxic dehydrating agent for aliphatic formamides, resulting in high yields and a significantly lower environmental factor (E-factor). rsc.orgresearchgate.net

Solvent-Free and Alternative Solvent Conditions: A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Recent protocols have demonstrated that the dehydration of N-substituted formamides with phosphorus oxychloride can be performed efficiently using triethylamine (B128534) as both the base and the solvent, creating a co-solvent-free system. mdpi.com This approach not only simplifies the reaction setup but also dramatically reduces the E-factor and waste generation. mdpi.com Such solvent-free conditions would be ideal for the sustainable production of this compound.

The following table compares different dehydration reagents for isocyanide synthesis based on green chemistry principles.

Dehydrating ReagentAdvantagesDisadvantagesE-Factor (Example)
Phosgene/DiphosgeneHighly effectiveExtremely toxic gas, requires special handlingHigh
Phosphorus Oxychloride (POCl₃)Widely used, effectiveToxic, corrosive, produces inorganic waste5.5 (in solvent-free system) mdpi.com
p-Toluenesulfonyl Chloride (p-TsCl)Less toxic, cheaper, simplified workup researchgate.netProduces organic waste, may require longer reaction times6.45 researchgate.net

By adopting these greener methods, the synthesis of this compound can be made safer, more efficient, and more environmentally benign, aligning with modern standards for sustainable chemical production.

Bio-Inspired Applications and Functional Materials Design

The isocyanide functional group is a versatile tool in the synthesis of complex molecules, particularly peptidomimetics and heterocycles, through multicomponent reactions (MCRs) like the Ugi and Passerini reactions. beilstein-journals.orgacs.org This capability allows for the creation of bio-inspired molecules and functional materials.

Peptidomimetic Synthesis: The Ugi four-component reaction (U-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide, which mimics the structure of a dipeptide. nih.govrsc.org The unique structure of this compound, with its flexible butoxypropoxy side chain, could be used to introduce specific physicochemical properties into peptide-like structures. This ether chain could enhance solubility, influence molecular conformation, or provide a site for secondary modifications. Such peptidomimetics are of great interest in drug discovery for their potential to mimic or inhibit biological processes. rsc.org

Functional Polymer and Materials Design: Isocyanides are also used as monomers for the synthesis of helical polymers (polyisocyanides) and as key reactants in the creation of functional materials. The Passerini three-component reaction (P-3CR), for example, can be adapted for polymer synthesis. wikipedia.orgresearchgate.net The ether linkage in this compound could impart flexibility and polarity to a polymer backbone or side chain. Bio-inspired materials often seek to replicate the hierarchical structures and functionalities found in nature. rsc.orgnih.gov By incorporating this compound into polymers or larger molecular assemblies, it may be possible to design materials with tailored properties, such as self-healing capabilities, specific recognition sites, or unique optical properties. nih.gov For example, the ether oxygen could act as a hydrogen bond acceptor, influencing the self-assembly of the resulting molecules into larger, ordered structures. emorychem.science

Multicomponent ReactionComponentsProductPotential Application for this compound
Ugi Reaction Isocyanide, Amine, Aldehyde/Ketone, Carboxylic Acidα-Acylamino Amide nih.govSynthesis of peptidomimetics with enhanced solubility or conformational control due to the ether side chain. rsc.org
Passerini Reaction Isocyanide, Aldehyde/Ketone, Carboxylic Acidα-Acyloxy Amide beilstein-journals.orgCreation of functional polymers and drug-like scaffolds where the ether group modifies material properties. wikipedia.org

While direct applications of this compound remain to be explored, its structure is well-suited for advancing these emerging frontiers in chemistry and material science.

Q & A

Q. What are the recommended methods for synthesizing 1-(3-Isocyanopropoxy)butane in high yield?

The synthesis of this compound can be optimized using Procedure A, which involves a 0.2 mmol scale reaction yielding 94% product under controlled conditions . Key variables include reaction time, solvent selection, and catalyst efficiency. For reproducibility, ensure inert atmosphere conditions and monitor reaction progress via thin-layer chromatography (TLC). Discrepancies between experimental (94%) and literature yields (100%) may arise from incomplete purification or side reactions; recrystallization or column chromatography can improve purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Characterization should employ a combination of spectroscopic and chromatographic techniques:

  • 1H NMR (500 MHz, CDCl3): Peaks at δ 4.28 (q, J = 7.1 Hz, 2H), 4.21 (s, 2H), and 1.30 (t, J = 7.2 Hz, 3H) confirm the presence of isocyanate and ether groups .
  • SFC-MS : A calculated m/z of 114.05 ([M+H]+) matches the observed m/z of 114.08, validating molecular identity .
  • 13C NMR : Signals at δ 163.9 (isocyanate carbon) and 43.5 ppm (propoxy backbone) further corroborate the structure .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Acute Toxicity : Classified under EU-GHS/CLP Category 4 for oral, dermal, and inhalation exposure. Use fume hoods, nitrile gloves, and lab coats .
  • Fire Hazards : Toxic fumes may form during combustion. Use CO₂ or dry chemical extinguishers; avoid water jets .
  • Emergency Response : In case of exposure, contact poison control immediately and provide SDS (e.g., BS-53318) to medical personnel .

Advanced Research Questions

Q. How does the isocyanopropoxy group influence the compound’s reactivity in nucleophilic and electrophilic reactions?

The isocyanate (-NCO) group is highly electrophilic, enabling reactions with amines or alcohols to form ureas or carbamates. The ether linkage (propoxybutane) stabilizes intermediates via electron donation, affecting regioselectivity. For example, in substitution reactions, the compound may act as a bifunctional reagent, participating in both nucleophilic attacks (via oxygen lone pairs) and electrophilic additions (via the isocyanate group) . Kinetic studies under varying pH and solvent polarity can elucidate mechanistic pathways.

Q. What strategies can address discrepancies between experimental and literature yields in the synthesis of this compound?

Yield discrepancies (e.g., 94% vs. 100% ) may stem from:

  • Purification inefficiencies : Optimize column chromatography using gradient elution.
  • Side reactions : Monitor for hydrolysis of the isocyanate group by FTIR (absence of -NCO peak at ~2270 cm⁻¹ indicates degradation).
  • Catalyst loading : Adjust metal catalysts (e.g., Pd or Cu) to suppress byproduct formation.
    Statistical tools like Design of Experiments (DoE) can systematically evaluate variables (temperature, stoichiometry) to maximize yield .

Q. What role does this compound play in multicomponent reactions (MCRs), and how can its efficiency be optimized?

In MCRs, this compound serves as an isocyanate donor, enabling one-pot synthesis of heterocycles or polymers. For example, coupling with amines and carbonyl compounds generates hydantoin derivatives. Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction rates.
  • Catalyst screening : Tertiary amines (e.g., DABCO) accelerate isocyanate-amine coupling .
  • Temperature control : Maintain 50–60°C to balance reactivity and thermal stability .

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